1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]-
Description
1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]- is a sulfonyl-substituted tetrazole derivative characterized by a phenyl group at the 1-position and a 3-phenylpropylsulfonyl moiety at the 5-position of the tetrazole ring. The compound is synthesized via Mitsunobu-like reactions involving 1-phenyl-1H-tetrazole-5-thiol and (3-bromopropyl)benzene, followed by oxidation of the intermediate sulfide to the sulfone using reagents like m-CPBA (meta-chloroperbenzoic acid) . High yields (~91%) and straightforward purification (e.g., silica gel chromatography) are reported, indicating robust synthetic accessibility .
Properties
CAS No. |
591767-97-4 |
|---|---|
Molecular Formula |
C16H16N4O2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-phenyl-5-(3-phenylpropylsulfonyl)tetrazole |
InChI |
InChI=1S/C16H16N4O2S/c21-23(22,13-7-10-14-8-3-1-4-9-14)16-17-18-19-20(16)15-11-5-2-6-12-15/h1-6,8-9,11-12H,7,10,13H2 |
InChI Key |
LFWCRDHOGQKMGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCS(=O)(=O)C2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]- can be approached through several methods:
-
Synthetic Routes
Click Chemistry: This method involves the [3+2] cycloaddition of azides and alkynes to form tetrazoles.
Radical Cyclization: This method involves the use of radical initiators to cyclize precursor molecules into the desired tetrazole structure.
-
Industrial Production Methods
Batch Processing: Involves the stepwise addition of reagents in a controlled environment to ensure high yield and purity.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, enhancing efficiency and scalability.
Chemical Reactions Analysis
1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]- undergoes various chemical reactions:
Scientific Research Applications
Chemical Properties and Structure
1H-Tetrazole compounds are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The specific compound in focus features a phenyl group and a sulfonyl moiety, which contribute to its reactivity and functional versatility. The molecular formula for 1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]- is C15H16N4O2S, with a molecular weight of approximately 320.38 g/mol.
Medicinal Chemistry
1H-Tetrazole derivatives are increasingly being explored for their medicinal properties. They exhibit a range of biological activities, including:
- Antimicrobial Activity : Various studies have demonstrated the effectiveness of tetrazole compounds against bacterial and fungal strains. For instance, research indicates that certain derivatives possess significant antibacterial properties against multi-drug resistant strains .
- Antiviral Activity : Some tetrazole derivatives have shown promise in inhibiting viral replication, particularly against Herpes Simplex Virus and Influenza Virus .
- Antiparasitic Activity : Compounds containing tetrazole rings have been evaluated for their efficacy against parasites such as Entamoeba histolytica, showing potent activity with low cytotoxicity .
Material Science
The unique chemical structure of 1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]- has led to its application in the development of advanced materials:
- Corrosion Inhibitors : Tetrazole derivatives have been utilized as effective inhibitors for metal corrosion, particularly in acidic environments . This application is crucial in industries where metal integrity is paramount.
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with tailored properties, enhancing material performance in various applications .
Agricultural Chemistry
Research has indicated that tetrazole derivatives may possess herbicidal properties. These compounds can be integrated into agrochemicals to improve crop protection strategies against pests and diseases .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry explored the synthesis of various tetrazole derivatives and their antimicrobial activities. Among the synthesized compounds, several demonstrated significant inhibition against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) below 10 µg/mL.
Case Study 2: Corrosion Inhibition
Research conducted on the corrosion inhibition properties of tetrazole derivatives revealed that 1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]- effectively reduced corrosion rates on aluminum substrates in hydrochloric acid solutions by over 90% compared to untreated samples .
Data Tables
| Application Area | Specific Use Case | Observed Effect |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | MIC < 10 µg/mL against Gram-positive bacteria |
| Material Science | Corrosion Inhibition | >90% reduction in corrosion rate |
| Agricultural Chemistry | Herbicidal Properties | Effective against common agricultural pests |
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]- involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
1-Phenyl-5-((3-((1-phenyl-1H-tetrazol-5-yl)sulfonyl)propyl)thio)-1H-tetrazole (Compound 17, )
- Structure : Contains a sulfide (-S-) linkage instead of a sulfonyl (-SO₂-) group.
- Synthesis : Formed via thiol-alkylation using DIAD (diisopropyl azodicarboxylate) and Ph₃P, yielding 76% .
- Key Differences : Sulfides are more nucleophilic and prone to oxidation compared to sulfones. The sulfonyl group in the target compound confers higher oxidative stability and reduced reactivity, making it preferable for applications requiring inertness .
5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole ()
- Structure : Features a 4-fluorophenethylsulfonyl group instead of 3-phenylpropylsulfonyl.
- The 3-phenylpropyl group in the target compound may enhance lipophilicity, favoring membrane permeability in biological systems .
Non-Sulfonyl Tetrazole Derivatives
1-(3-Chlorophenyl)-1H-tetrazole ()
- Structure : Lacks a sulfonyl group; instead, a 3-chlorophenyl group is attached at the 1-position.
- Properties :
- However, its thermal decomposition pathway (if studied) may differ, favoring gas-phase products over radicals .
1,3,4-Thiadiazole and 1,2,4-Triazole Derivatives ()
- Structure : Heterocycles with sulfur or nitrogen atoms but distinct ring systems (e.g., 1,3,4-thiadiazole vs. tetrazole).
- Biological Activity : Some derivatives exhibit antiviral properties (e.g., HIV inhibition), though specific data for the target compound are unavailable. The sulfonyl group in tetrazoles may enhance metabolic stability compared to thiol-containing analogs .
Comparative Data Table
Biological Activity
1H-Tetrazole derivatives are gaining attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]- is noteworthy for its potential therapeutic applications, particularly as an inhibitor of xanthine oxidase (XO), an enzyme linked to various diseases including gout and hyperuricemia. This article explores the biological activity of this compound, presenting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a tetrazole ring and a sulfonamide group. The chemical formula is . The presence of the tetrazole moiety enhances its pharmacological properties, making it a valuable scaffold in drug design.
Research indicates that the 1H-tetrazole moiety serves as a crucial component in the inhibition of xanthine oxidase. A study demonstrated that derivatives with a tetrazole ring showed improved binding affinity to the enzyme, which is essential for developing effective treatments for conditions associated with uric acid metabolism.
Key Findings:
- Inhibition Potency : The compound exhibited an IC50 value of 0.031 μM against xanthine oxidase, indicating strong inhibitory activity compared to the control drug topiroxostat (IC50 = 0.021 μM) .
- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring significantly affected potency. For instance, introducing electron-withdrawing groups improved inhibitory effects .
Biological Activity Overview
The biological activities associated with 1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]- extend beyond xanthine oxidase inhibition. Other notable activities include:
- Antimicrobial Properties : Some studies have suggested that tetrazole derivatives possess antibacterial and antifungal activities due to their ability to disrupt microbial cell function.
- Anticancer Potential : The structural features of tetrazoles allow them to interfere with cancer cell proliferation pathways, making them candidates for further cancer research .
Case Studies
- Xanthine Oxidase Inhibition :
- Electrochemical Behavior :
Table 1: Biological Activity Summary of Tetrazole Derivatives
| Compound Name | IC50 (μM) | Target Enzyme | Additional Activities |
|---|---|---|---|
| 1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]- | 0.031 | Xanthine Oxidase | Antimicrobial |
| N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide | 0.312 | Xanthine Oxidase | Anticancer |
| 5-(methylsulfonyl)-1-phenyl-1H-tetrazole | N/A | N/A | Antifungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
